molecular formula C5H10ClNO4 B1363659 2-[(Carboxymethyl)amino]propanoic acid hydrochloride CAS No. 33012-75-8

2-[(Carboxymethyl)amino]propanoic acid hydrochloride

Cat. No.: B1363659
CAS No.: 33012-75-8
M. Wt: 183.59 g/mol
InChI Key: PVDGVDGXRJRMOH-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Carboxymethyl)amino]propanoic acid hydrochloride, also known as N-(carboxymethyl)alanine hydrochloride, is a compound with the molecular formula C₅H₁₀ClNO₄ and a molecular weight of 183.59 g/mol . This compound is a derivative of alanine, an amino acid, and is characterized by the presence of a carboxymethyl group attached to the amino group of alanine. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Carboxymethyl)amino]propanoic acid hydrochloride typically involves the reaction of alanine with chloroacetic acid. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired product. The reaction can be represented as follows:

Alanine+Chloroacetic acid2-[(Carboxymethyl)amino]propanoic acid hydrochloride\text{Alanine} + \text{Chloroacetic acid} \rightarrow \text{this compound} Alanine+Chloroacetic acid→2-[(Carboxymethyl)amino]propanoic acid hydrochloride

The reaction conditions include maintaining the temperature at around 50-60°C and adjusting the pH to around 7-8 using a suitable base such as sodium hydroxide. The product is then isolated by crystallization and purified by recrystallization from water .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pH, and reaction time. The product is then subjected to multiple purification steps, including filtration, crystallization, and drying, to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(Carboxymethyl)amino]propanoic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

    Substitution: The carboxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed

Scientific Research Applications

2-[(Carboxymethyl)amino]propanoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[(Carboxymethyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxymethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can participate in metabolic pathways involving amino acids, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(Carboxymethyl)glycine hydrochloride
  • N-(Carboxymethyl)serine hydrochloride
  • N-(Carboxymethyl)valine hydrochloride

Uniqueness

2-[(Carboxymethyl)amino]propanoic acid hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its carboxymethyl group provides additional functional versatility compared to other similar compounds, making it valuable in various research and industrial applications .

Properties

CAS No.

33012-75-8

Molecular Formula

C5H10ClNO4

Molecular Weight

183.59 g/mol

IUPAC Name

(2S)-2-(carboxymethylamino)propanoic acid;hydrochloride

InChI

InChI=1S/C5H9NO4.ClH/c1-3(5(9)10)6-2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H/t3-;/m0./s1

InChI Key

PVDGVDGXRJRMOH-DFWYDOINSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NCC(=O)O.Cl

SMILES

CC(C(=O)O)NCC(=O)O.Cl

Canonical SMILES

CC(C(=O)O)NCC(=O)O.Cl

sequence

A

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.